![molecular formula C23H28FN3O3 B589325 3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1391053-32-9](/img/structure/B589325.png)

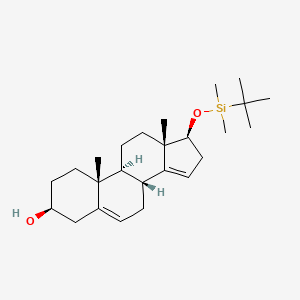

3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

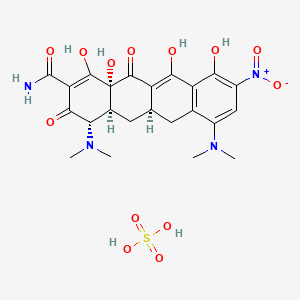

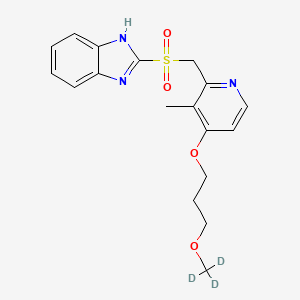

This compound is a complex organic molecule with the molecular formula C23H24D4FN3O4 . It has an average mass of 433.509 Da and a monoisotopic mass of 433.231506 Da . The compound is non-standard isotope .

Molecular Structure Analysis

The compound contains several functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one moiety, and a 4-fluoro-2-hydroxybenzoyl group . These groups contribute to the compound’s unique chemical properties.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 610.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 95.3±3.0 kJ/mol and a flash point of 322.7±34.3 °C . The compound has a molar refractivity of 112.4±0.5 cm3, a polar surface area of 93 Å2, and a molar volume of 306.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacophore Design and Kinase Inhibition

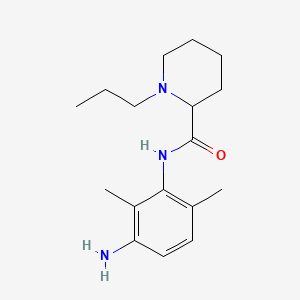

Compounds with a complex molecular structure, similar to the one mentioned, are often designed to target specific enzymes or receptors in the body. For instance, synthetic compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These inhibitors are designed based on the structure-activity relationship (SAR) studies and aim to achieve higher binding selectivity and potency by replacing ATP in the kinase's active site. The development of such compounds is crucial for therapeutic interventions in diseases where cytokine release plays a significant role (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

DPP IV Inhibition for Diabetes Treatment

Another significant area of research is the inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus (T2DM). Molecules with complex structures, including piperidine and pyrimidine rings, are studied for their ability to inhibit DPP IV, thereby increasing the levels of incretin hormones and promoting insulin secretion. The design and synthesis of DPP IV inhibitors are critical in developing new antidiabetic drugs. This research area is continuously evolving, given the need for effective and safe T2DM treatments (Mendieta, Tarragó, & Giralt, 2011).

Hybrid Catalysts in Medicinal Chemistry

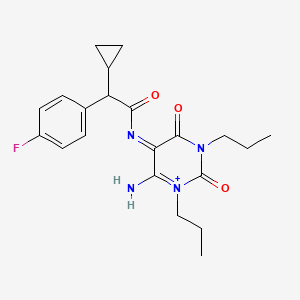

The development of hybrid catalysts for synthesizing pharmaceutically relevant compounds is another promising application. The pyranopyrimidine core, for example, is a key precursor for many medicinal and pharmaceutical products. Research in this area focuses on creating efficient synthetic pathways for developing novel compounds with potential therapeutic applications. This involves the use of organocatalysts, metal catalysts, and green solvents, highlighting the importance of innovative synthesis methods in drug discovery and development (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

3-[2-[4-(2-fluoro-4-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3/c1-15-18(23(30)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22(29)19-6-5-17(28)14-20(19)24/h5-6,14,16,28H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMHIXAGJSBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)